![molecular formula C26H28N4O2 B2885274 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902044-78-4](/img/structure/B2885274.png)
6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains an allyl group, a dimethoxyphenethyl group, a methyl group, a phenyl group, and a pyrazolopyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazolopyrimidine core would likely contribute to the rigidity of the molecule, while the allyl and phenyl groups could provide some degree of conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group might undergo reactions with electrophiles, and the amine group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Pharmacological Potential
- cGMP Phosphodiesterase Inhibition: Compounds related to the pyrazolo[1,5-a]pyrimidine class have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. Such inhibitory activity is significant for potential antihypertensive applications, as demonstrated by similar compounds in this class (Dumaitre & Dodic, 1996).
Synthesis and Reactivity
Reactivity and Derivative Synthesis
The reactivity of pyrazolo[1,5-a]pyrimidines allows for the synthesis of a variety of derivatives. For instance, reactions with ammonium acetate or active methylene compounds can yield novel structures with potential pharmacological activities (Bruni et al., 1994).
Enaminone Building Blocks
Novel pyrazole-containing enaminones derived from the pyrazolo[1,5-a]pyrimidine structure have shown potential for yielding compounds with antitumor and antimicrobial activities (Riyadh, 2011).
One-Pot Synthesis Techniques
Advances in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include efficient one-pot methods, demonstrating the chemical versatility and potential for large-scale production of such compounds (Kaping, Helissey, & Vishwakarma, 2020).
Biological and Medicinal Applications
Anticancer and Anti-inflammatory Agents
Certain pyrazolopyrimidines derivatives, structurally similar to 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been explored as anticancer and anti-5-lipoxygenase agents, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).
Cognitive Impairment Treatment
Derivatives of the pyrazolo[3,4-d]pyrimidine class are being investigated as potential treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This indicates a broad therapeutic scope for compounds within this chemical family (Li et al., 2016).
Mechanism of Action
Target of Action
The compound, 6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is a complex molecule with potential activity on various targets. It’s worth noting that one of its structural analogues, 3,4-Dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it might interact with its targets by inhibiting the activity of monoamine oxidase, an enzyme responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This could potentially lead to an increase in the levels of these neurotransmitters, enhancing their effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the monoaminergic system, given its potential role as a monoamine oxidase inhibitor . By inhibiting monoamine oxidase, it could affect the metabolic pathways of various neurotransmitters, leading to changes in mood, cognition, and behavior.
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in mood, cognition, and behavior .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-5-9-21-18(2)29-26-22(20-10-7-6-8-11-20)17-28-30(26)25(21)27-15-14-19-12-13-23(31-3)24(16-19)32-4/h5-8,10-13,16-17,27H,1,9,14-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRSLSLNOHHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
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